molecular formula C13H15N3O B7459016 4-ethyl-N-(1-methylpyrazol-3-yl)benzamide

4-ethyl-N-(1-methylpyrazol-3-yl)benzamide

Katalognummer B7459016
Molekulargewicht: 229.28 g/mol
InChI-Schlüssel: BSAZLQVNYZYHBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethyl-N-(1-methylpyrazol-3-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly known as EMA401 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Wirkmechanismus

The mechanism of action of EMA401 involves the selective blockade of the AT2R. This receptor is known to be involved in the regulation of blood pressure, as well as other physiological processes, including cell growth and differentiation. By blocking the AT2R, EMA401 can modulate the activity of angiotensin II, which is a hormone that plays a role in the regulation of blood pressure and fluid balance.
Biochemical and Physiological Effects
EMA401 has been shown to have several biochemical and physiological effects. In animal models, EMA401 has been shown to reduce blood pressure and improve vascular function. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, EMA401 has been shown to have analgesic effects in animal models of neuropathic pain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using EMA401 in lab experiments is its high selectivity for the AT2R. This allows researchers to specifically target this receptor without affecting other receptors in the body. In addition, EMA401 has been shown to have high potency, which means that it can be used at low concentrations. However, one limitation of using EMA401 is that it has a relatively short half-life, which means that it may need to be administered frequently in experiments.

Zukünftige Richtungen

There are several future directions for research on EMA401. One area of research is the development of more potent and selective AT2R blockers. Another area of research is the exploration of the potential therapeutic applications of EMA401 in various diseases, including hypertension, heart failure, and diabetes. In addition, the use of EMA401 as an analgesic in human clinical trials is an area of active research. Finally, the development of new synthesis methods for EMA401 may lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, EMA401 is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Future research on EMA401 may lead to the development of new therapies for various diseases, as well as the development of more potent and selective AT2R blockers.

Synthesemethoden

The synthesis of EMA401 involves several steps, including the preparation of 4-ethylbenzoic acid, which is then converted to 4-ethylbenzoyl chloride. The 1-methylpyrazole-3-carboxamide is then reacted with the 4-ethylbenzoyl chloride to produce EMA401. This synthesis method has been optimized to produce high yields of EMA401 with high purity.

Wissenschaftliche Forschungsanwendungen

EMA401 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a selective blocker of the angiotensin II type 2 receptor (AT2R). This receptor is known to play a role in the regulation of blood pressure and has been implicated in various diseases, including hypertension, heart failure, and diabetes. EMA401 has been shown to have a high affinity for the AT2R and can selectively block its activity without affecting the angiotensin II type 1 receptor (AT1R).

Eigenschaften

IUPAC Name

4-ethyl-N-(1-methylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-10-4-6-11(7-5-10)13(17)14-12-8-9-16(2)15-12/h4-9H,3H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAZLQVNYZYHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(1-methylpyrazol-3-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.